molecular formula C10H11N3O5 B188932 4-(2,4-Dinitrophenyl)morpholine CAS No. 39242-76-7

4-(2,4-Dinitrophenyl)morpholine

Cat. No. B188932
CAS RN: 39242-76-7
M. Wt: 253.21 g/mol
InChI Key: SNONFGXPIHDLRG-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenyl)morpholine is a chemical compound with the molecular formula C10H11N3O5 . It has a molecular weight of 253.21 g/mol . The compound is also known by other names such as 4-{2,4-dinitrophenyl}morpholine and NSC6868 .


Molecular Structure Analysis

The 2,4-dinitrophenyl fragment in 4-(2,4-Dinitrophenyl)morpholine is connected to the morpholine ring . The morpholine ring is in a chair conformation . The ortho- and para-nitro groups are slightly twisted out of the plane of the benzene ring .


Chemical Reactions Analysis

The reaction of morpholine with 2,4-dinitrophenyl phenyl ether is base-catalysed . The reaction involves the formation of an intermediate in nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

4-(2,4-Dinitrophenyl)morpholine has a molecular weight of 253.21 g/mol and a monoisotopic mass of 253.069870 Da . It has a topological polar surface area of 104 Ų . The compound has a complexity of 321 .

Scientific Research Applications

  • Molecular Structure Analysis : The molecular structure of compounds related to 4-(2,4-Dinitrophenyl)morpholine has been a subject of research. For instance, the structure of morpholinium 2,4-dinitrophenolate was determined using X-ray diffraction methods, highlighting the hydrogen bonding and ionic character of this compound (Majerz, Głowiak, & Koll, 1996).

  • Reaction Mechanisms : Studies have investigated the reaction mechanisms involving 4-(2,4-Dinitrophenyl)morpholine. For example, the kinetics of the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene with morpholine in various solvents were studied, confirming that the decomposition of the intermediate to products by the uncatalysed path takes place by a unimolecular mechanism (Hirst, Hussain, & Onyido, 1986).

  • Physicochemical Properties : The physicochemical properties of derivatives of 4-(2,4-Dinitrophenyl)morpholine have been a focus of research, such as in the study of the synthesis and spectroscopic characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which examined its structure and photophysical properties (Chin, Phipps, Fronczek, & Isovitsch, 2010).

  • Pharmacological Applications : Some studies have explored the potential pharmacological applications of compounds related to 4-(2,4-Dinitrophenyl)morpholine. For instance, the antinociceptive effect of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice was investigated, demonstrating their potential for pain relief (Listos et al., 2013).

  • Antimicrobial Activity : The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative with a morpholine group, has been investigated for its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi, demonstrating its potential in addressing antibiotic resistance (Oliveira et al., 2015).

properties

IUPAC Name

4-(2,4-dinitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-12(15)8-1-2-9(10(7-8)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNONFGXPIHDLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278271
Record name 4-(2,4-Dinitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dinitrophenyl)morpholine

CAS RN

39242-76-7
Record name MLS002637945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4-Dinitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
J Alarcón-Espósito, R Contreras… - New Journal of …, 2017 - pubs.rsc.org
The SNAr reaction between 1-chloro-2,4-dinitrobenzene and morpholine was used as a model system to study solvation effects in a series of mixtures involving imidazolium based ionic …
Number of citations: 12 pubs.rsc.org
EA Hamed - 2012 - researchgate.net
The reaction 1-(1-hydroxybenzotriazolyl)-2, 4-dinitrobenzene 1 and 2-(1-hydroxybenzotriazolyl)-5-nitro-pyridine 2 with amines undergoes amination followed by elimination of the 1-…
Number of citations: 2 www.researchgate.net
AV Gulevskaya, S Verbeeck, ON Burov, C Meyers… - 2009 - Wiley Online Library
The viability of the oxidative alkylamination process for the derivatization of electron‐deficient carboaromatics has been investigated. 1,3‐Dinitrobenzene, 1‐nitronaphthalene, and 1,5‐ …
F Panahi, F Daneshgar, F Haghighi… - Journal of …, 2017 - Elsevier
An immobilized Pd nanoparticle on silica-starch substrate (PNP-SSS) is introduced as an efficient heterogeneous catalyst in Pd-catalyzed Buchwald–Hartwig C–N cross coupling …
Number of citations: 30 www.sciencedirect.com
N Zarnaghash, F Panahi, A Khalafi-Nezhad - Journal of the Iranian …, 2015 - Springer
The supported palladium on phosphine-functionalized magnetic nanoparticles (Pd-PFMN) was found to be an efficient magnetically separable catalyst for the Buchwald–Hartwig …
Number of citations: 13 link.springer.com
AM Berman - 2007 - search.proquest.com
Chapter one: Copper-catalyzed electrophilic amination of organozinc nucleophiles. The copper-catalyzed electrophilic amination of diorganozinc reagents using O-benzoyl …
Number of citations: 3 search.proquest.com
BC Mataghare, PR Bhagat - New Journal of Chemistry, 2023 - pubs.rsc.org
Pyridinium based ionic liquid functionalized porphyrin (PBILFPc) photocatalyst was successfully synthesized and characterized using various instrumentation techniques such as 1H …
Number of citations: 0 pubs.rsc.org
H Bagheri, R Baharfar - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
In this study, we report the synthesis of Cu nanoparticle modified dithiocarbamate (DTC)-functionalized magnetic graphene oxide (GO) nanocatalyst through a one-pot three component …
Number of citations: 1 www.tandfonline.com
DL Lipilin, AE Frumkin, AY Tyurin, VV Levin, AD Dilman - Molecules, 2021 - mdpi.com
A reaction of aromatic halides bearing electron-withdrawing groups with tertiary amines in the presence of an iridium catalyst under blue light irradiation is described. Products of the …
Number of citations: 3 www.mdpi.com
PL Pant, GS Shankarling - Catalysis Letters, 2017 - Springer
Deep eutectic solvent (DES)/lipase catalyzed efficient synthesis of N-aryl amines from electron deficient aryl chlorides and amines at ambient temperature is reported. Its significant …
Number of citations: 13 link.springer.com

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